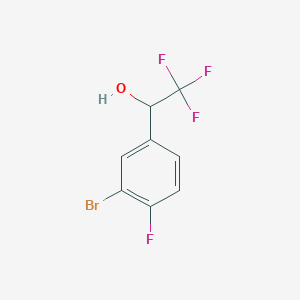

1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol

Description

1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol is a fluorinated aromatic alcohol characterized by a phenyl ring substituted with bromine (position 3) and fluorine (position 4), coupled with a trifluoroethanol (-CF₃CH₂OH) group. This compound is of significant interest in synthetic organic chemistry, particularly in the development of chiral intermediates for pharmaceuticals and agrochemicals. Its structure combines halogenated aromaticity with the strong electron-withdrawing and hydrogen-bonding capabilities of the trifluoroethanol moiety, influencing its reactivity, solubility, and interactions in biological systems .

Properties

IUPAC Name |

1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13/h1-3,7,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGWUAMEUFGVDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(F)(F)F)O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601575 | |

| Record name | 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150698-79-6 | |

| Record name | 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of trifluoroethanol to the aldehyde group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as sodium iodide in acetone or other nucleophiles under appropriate conditions.

Major Products:

Oxidation: Formation of 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroacetone.

Reduction: Formation of 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol (CAS Number: 150698-79-6) has garnered attention in various scientific research applications due to its unique chemical properties. This article explores the diverse applications of this compound, focusing on its roles in medicinal chemistry, materials science, and analytical chemistry.

Medicinal Chemistry

One of the primary applications of 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol is in the field of medicinal chemistry. Its structural features allow it to act as a key intermediate in the synthesis of pharmaceutical compounds.

Case Study: Synthesis of Antiviral Agents

Recent studies have demonstrated its utility in synthesizing antiviral agents. The compound has been used to modify existing drug structures to enhance their efficacy against viral infections. For example, researchers have reported successful modifications leading to improved binding affinity to viral targets.

Materials Science

In materials science, this compound serves as a building block for developing advanced materials with specific functional properties.

Case Study: Fluorinated Polymers

Research has shown that incorporating 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol into polymer matrices can enhance thermal stability and chemical resistance. This modification is particularly beneficial in creating materials for harsh environments, such as aerospace applications.

Analytical Chemistry

The compound is also utilized in analytical chemistry as a reagent for various assays and detection methods.

Case Study: Chromatographic Techniques

In chromatographic applications, 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol has been employed as a derivatizing agent for the analysis of alcohols and phenols. Its ability to form stable derivatives enhances the sensitivity and selectivity of detection methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of antiviral agents | Enhanced binding affinity reported |

| Materials Science | Development of fluorinated polymers | Improved thermal stability and chemical resistance |

| Analytical Chemistry | Reagent for chromatographic assays | Increased sensitivity and selectivity |

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol involves its interaction with various molecular targets. The presence of electronegative fluorine and bromine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Key Compounds Compared :

1-(4-Chlorophenyl)-2,2,2-trifluoroethanol (Cl substitution at position 4)

1-(4-Bromophenyl)-2,2,2-trifluoroethanol (Br substitution at position 4)

1-(9-Anthryl)-2,2,2-trifluoroethanol (Anthracene substitution)

2,2,2-Trifluoroethanol (TFE) (Base compound without aromatic substitution)

Table 1: Substituent Impact on Key Properties

Key Findings :

- Halogen Position and Size : The 3-bromo-4-fluoro substitution increases steric hindrance and electronic effects compared to para-substituted analogs (e.g., 4-Cl or 4-Br), influencing chromatographic retention times and hydrogen-bonding interactions .

- Aromatic Bulk : Bulky substituents like anthracene (1-(9-Anthryl)-2,2,2-TFE) reduce chromatographic resolution due to tailing, attributed to stronger π-π interactions with chiral stationary phases .

- NMR Consistency: All trifluoroethanol derivatives exhibit similar ¹⁹F NMR shifts (δ −79.0 ppm for CF₃), indicating minimal electronic perturbation from aromatic substituents .

Reactivity Insights :

- Enzymatic Resolution : 1-(4-Bromophenyl)-2,2,2-TFE has been resolved using alcohol dehydrogenases (ADHs), achieving high enantiopurity . The 3-bromo-4-fluoro analog may require tailored enzymes due to steric effects.

Biological Activity

Overview

1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, alongside a trifluoromethyl group. This structure imparts unique chemical properties that enhance its biological activity and potential applications in medicinal chemistry.

The biological activity of 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol is primarily attributed to its interaction with various molecular targets. The electronegative halogen atoms (bromine and fluorine) can influence the compound's reactivity and binding affinity to specific enzymes or receptors. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with biological systems.

Biological Applications

1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol has been investigated for its potential applications in several areas:

- Pharmaceutical Development : The compound is explored as a potential active pharmaceutical ingredient due to its unique structural features that may confer therapeutic effects.

- Biological Research : Studies indicate its efficacy in modulating biological pathways, making it a candidate for drug development targeting specific diseases .

- Synthetic Chemistry : It serves as a building block for synthesizing more complex organic molecules, particularly in the development of biologically active compounds .

Study 1: Interaction with Enzymes

Research has demonstrated that 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol interacts with various enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .

Study 2: Antiviral Activity

In a study focusing on antiviral properties, compounds similar to 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol were tested against viral infections. Results indicated significant antiviral activity against the Measles virus at low concentrations (e.g., effective concentration (EC50) values in the nanomolar range), suggesting potential use in antiviral drug design .

Comparative Analysis with Related Compounds

The following table compares 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol with structurally similar compounds regarding their biological activities:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol | Moderate enzyme inhibition | Contains bromine and trifluoromethyl groups |

| 3-Bromo-4-fluorophenol | Low to moderate antimicrobial activity | Lacks trifluoromethyl group |

| 4-Bromo-3-fluorophenylboronic acid | High reactivity in cross-coupling | Boronic acid functionality |

Q & A

Q. What strategies address discrepancies in reported bioactivity data across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.